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Abstract
(R)-Funapide, also known as TV-45070 and XEN402, is a potent and selective inhibitor of the

voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the

treatment of pain, and its blockade offers a promising therapeutic strategy for a variety of pain

states. This technical guide provides a comprehensive overview of the discovery, synthesis,

and biological evaluation of (R)-Funapide. It is intended to serve as a valuable resource for

researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and

drug development. While the clinical development of Funapide was discontinued in 2022, the

extensive research surrounding this compound provides valuable insights into the development

of Nav1.7 inhibitors for pain.[2]

Introduction: The Role of Nav1.7 in Pain Signaling
Voltage-gated sodium channels are essential for the initiation and propagation of action

potentials in excitable cells, including neurons. The Nav1.7 subtype, encoded by the SCN9A

gene, is preferentially expressed in peripheral sensory neurons, such as nociceptors, which are

responsible for detecting painful stimuli.[3] Genetic studies in humans have unequivocally

demonstrated the critical role of Nav1.7 in pain perception. Loss-of-function mutations in

SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where

individuals are unable to feel pain.[4] Conversely, gain-of-function mutations in the same gene

result in debilitating pain disorders like inherited erythromelalgia (IEM) and paroxysmal extreme
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pain disorder (PEPD).[5] These findings have established Nav1.7 as a key target for the

development of novel analgesics.

(R)-Funapide emerged from drug discovery efforts aimed at identifying small molecule

inhibitors of Nav1.7 with the potential for treating a broad range of pain conditions.

Discovery of (R)-Funapide
(R)-Funapide was developed by Xenon Pharmaceuticals as a potent blocker of Nav1.7 and

Nav1.8 channels.[2][6] It belongs to the class of spirooxindole compounds, a structural motif

found in various biologically active molecules.[7][8] The discovery process likely involved high-

throughput screening of compound libraries against cell lines expressing the human Nav1.7

channel, followed by medicinal chemistry efforts to optimize potency, selectivity, and

pharmacokinetic properties. The (R)-enantiomer was identified as the more active

stereoisomer.[9]

Synthesis of (R)-Funapide
While a detailed, step-by-step synthesis protocol for (R)-Funapide is not publicly available, a

plausible synthetic route can be constructed based on established methods for the

enantioselective synthesis of spirooxindoles. The key challenge in the synthesis is the

stereoselective construction of the spirocyclic core.

A potential synthetic approach involves a multicomponent reaction, such as a [3+2]

cycloaddition, to assemble the spirooxindole scaffold in a highly stereoselective manner.[8]

Representative Synthetic Scheme:

The synthesis would likely begin with commercially available starting materials and involve the

key steps of asymmetric catalysis to introduce the desired stereochemistry at the spiro-center.

Step 1: Preparation of the Isatin-derived precursor.

Step 2: Preparation of the furan-containing coupling partner.

Step 3: Asymmetric [3+2] cycloaddition reaction. This is the crucial step for establishing the

stereochemistry of the spiro-center. Chiral catalysts, such as those based on thiourea or
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squaramide, could be employed to achieve high enantioselectivity.[10]

Step 4: Final modifications and purification.

Due to the proprietary nature of drug development, the exact reagents and conditions used in

the industrial synthesis of (R)-Funapide may differ.

Mechanism of Action
(R)-Funapide exerts its analgesic effects by inhibiting the activity of voltage-gated sodium

channels, particularly Nav1.7 and, to a lesser extent, Nav1.8.[2][6] By blocking these channels

in peripheral nociceptors, Funapide reduces the excitability of these neurons, thereby

dampening the transmission of pain signals to the central nervous system.

Signaling Pathway
The inhibition of Nav1.7 by Funapide interrupts the normal pain signaling cascade at its very

beginning.
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Caption: Nav1.7 Signaling Pathway in Nociception and its Inhibition by (R)-Funapide.

Quantitative Data
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The following table summarizes the reported in vitro potency of Funapide against various

voltage-gated sodium channel subtypes.

Channel Subtype IC50 (nM) Reference

Nav1.2 601 [11]

Nav1.5 84 [11]

Nav1.6 173 [11]

Nav1.7 54 [11]

IC50 values represent the concentration of the compound required to inhibit 50% of the

channel activity.

Experimental Protocols
Representative Synthesis of a Spirooxindole Core
This protocol describes a general method for the synthesis of a spirooxindole scaffold, which is

the core structure of (R)-Funapide. This is a representative procedure and may require

optimization for the specific synthesis of (R)-Funapide.

Reaction: One-pot, three-component [3+2] cycloaddition reaction.

Materials:

Isatin derivative

Amino acid (e.g., sarcosine or proline)

α,β-unsaturated carbonyl compound (dipolarophile)

Solvent (e.g., methanol or ethanol)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:
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To a solution of the isatin derivative (1.0 eq) and the amino acid (1.1 eq) in the chosen

solvent, add the α,β-unsaturated carbonyl compound (1.0 eq).

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by

thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

spirooxindole.

For an enantioselective synthesis, a chiral catalyst would be added at the beginning of the

reaction, and the reaction conditions (solvent, temperature) would be optimized to maximize

the enantiomeric excess (ee).

In Vitro Electrophysiology Assay for Nav1.7 Inhibition
This protocol outlines a typical automated patch-clamp electrophysiology assay to determine

the inhibitory activity of compounds on Nav1.7 channels.

Apparatus: Automated patch-clamp system (e.g., Qube 384, SyncroPatch 768PE).

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the human Nav1.7

channel.

Solutions:

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with

CsOH.

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH

7.4 with NaOH.

Procedure:

Culture the Nav1.7-expressing cells to the appropriate confluency and harvest them for the

experiment.
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Prepare a single-cell suspension in the external solution.

Load the cell suspension and the test compounds (at various concentrations) onto the

automated patch-clamp system.

Initiate the automated protocol, which includes cell capture, seal formation, whole-cell

configuration, and application of the voltage protocol.

Voltage Protocol:

Hold the cells at a resting potential of -120 mV.

Apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.

Apply a pre-pulse to a voltage that causes half-inactivation of the channels to assess

state-dependent inhibition.

Record the sodium currents before and after the application of the test compound.

Analyze the data to determine the percentage of inhibition at each compound concentration

and calculate the IC50 value by fitting the data to a concentration-response curve.

Preclinical Drug Discovery Workflow
The discovery and development of a novel analgesic like (R)-Funapide follows a structured

preclinical workflow.
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Caption: A Generalized Preclinical Workflow for Analgesic Drug Discovery.
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Structure-Activity Relationship (SAR) of Nav1.7
Inhibitors
A detailed structure-activity relationship (SAR) study specifically for the (R)-Funapide series of

compounds is not publicly available. However, general SAR principles for small molecule

Nav1.7 inhibitors have been established through extensive research in the field.

Key structural features that are often optimized to enhance the potency and selectivity of

Nav1.7 inhibitors include:

Aromatic moieties: These often engage in π-π stacking or hydrophobic interactions within

the channel pore.

Hydrogen bond donors and acceptors: These are crucial for forming specific interactions with

amino acid residues in the binding site.

A flexible linker: This allows the molecule to adopt an optimal conformation for binding.

Chirality: As demonstrated by (R)-Funapide, the stereochemistry of a molecule can have a

profound impact on its biological activity.

The development of potent and selective Nav1.7 inhibitors often involves a careful balance of

these structural features to achieve the desired pharmacological profile. For instance,

modifications to the aromatic rings can influence selectivity over other sodium channel

subtypes, such as Nav1.5, to avoid cardiovascular side effects.

Conclusion
(R)-Funapide represents a significant effort in the quest for novel, non-opioid analgesics

targeting the genetically validated pain target Nav1.7. While its clinical development has been

discontinued, the knowledge gained from its discovery and preclinical evaluation continues to

inform the ongoing development of the next generation of Nav1.7 inhibitors. This technical

guide has provided a detailed overview of the key aspects of (R)-Funapide's discovery and

synthesis, with the aim of serving as a valuable resource for the scientific community dedicated

to alleviating the burden of chronic pain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8175959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

